dimethyl 4-amino-1-[(4-methylphenyl)sulfonyl]-3-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylate
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Overview
Description
Dimethyl 4-amino-1-[(4-methylphenyl)sulfonyl]-3-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazolopyridine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of dimethyl 4-amino-1-[(4-methylphenyl)sulfonyl]-3-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylate is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and act as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
One of the advantages of using dimethyl 4-amino-1-[(4-methylphenyl)sulfonyl]-3-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylate in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of dimethyl 4-amino-1-[(4-methylphenyl)sulfonyl]-3-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylate. One potential direction is to further investigate its anticancer activity and mechanism of action. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies could be conducted to improve its solubility and bioavailability.
Synthesis Methods
Dimethyl 4-amino-1-[(4-methylphenyl)sulfonyl]-3-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylate has been synthesized using various methods, including the reaction of 4-methylbenzenesulfonyl chloride with 4-amino-1-methylpyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid in the presence of triethylamine and dimethylformamide. The resulting compound was then treated with thionyl chloride and dimethylsulfide to obtain this compound.
Scientific Research Applications
Dimethyl 4-amino-1-[(4-methylphenyl)sulfonyl]-3-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylate has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Properties
Molecular Formula |
C18H18N4O6S2 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
dimethyl 4-amino-1-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazolo[3,4-b]pyridine-5,6-dicarboxylate |
InChI |
InChI=1S/C18H18N4O6S2/c1-9-5-7-10(8-6-9)30(25,26)22-15-12(16(21-22)29-4)13(19)11(17(23)27-2)14(20-15)18(24)28-3/h5-8H,1-4H3,(H2,19,20) |
InChI Key |
ACECAXWJQXRVAO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=NC(=C(C(=C3C(=N2)SC)N)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=NC(=C(C(=C3C(=N2)SC)N)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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